molecular formula C13H18N2O4S B2991055 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine CAS No. 771499-94-6

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

Cat. No.: B2991055
CAS No.: 771499-94-6
M. Wt: 298.36
InChI Key: GWXLIVCSUBAVBE-UHFFFAOYSA-N
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Description

Role of Piperazine-Benzodioxepine Hybrid Architectures in Drug Discovery

The fusion of piperazine and benzodioxepine motifs exemplifies a strategic approach to optimizing pharmacokinetic and pharmacodynamic properties. Benzodioxepines, characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring, are renowned for their ability to modulate central nervous system (CNS) targets, including GABA receptors and serotonin transporters. When coupled with piperazine—a six-membered diamine ring—the resulting hybrid architecture balances lipophilicity and water solubility, enabling improved blood-brain barrier penetration while maintaining metabolic resilience.

Recent studies highlight the utility of such hybrids in addressing multifactorial diseases. For instance, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine ’s benzodioxepine core may engage in π-π stacking interactions with aromatic residues in enzyme active sites, while the piperazine nitrogen atoms facilitate hydrogen bonding with aspartate or glutamate side chains. This dual-mode interaction is particularly advantageous in designing kinase inhibitors or epigenetic modulators, where precise spatial positioning of functional groups dictates efficacy.

Synthetic methodologies for piperazine-benzodioxepine hybrids often employ multi-step sequences involving:

  • Ring-closing metathesis to construct the benzodioxepine scaffold.
  • Sulfonylation reactions to introduce the sulfonamide linker.
  • Nucleophilic substitution or Mitsunobu reactions to append the piperazine moiety.
    For example, the synthesis of analogous compounds has utilized Zhan Catalyst-1B-mediated cyclization to achieve high regioselectivity in benzodioxepine formation, followed by palladium-catalyzed coupling to install substituted piperazines. These routes underscore the modularity of hybrid architectures, enabling rapid diversification for structure-activity relationship (SAR) studies.

Strategic Importance of Sulfonamide Functionalization in Bioactive Molecule Design

The sulfonamide group in This compound serves as a critical pharmacophoric element, enhancing both binding specificity and physicochemical properties. Sulfonamides are widely exploited in drug design due to their ability to act as bioisosteres for carboxylic acids or esters, offering improved metabolic stability and reduced ionization at physiological pH. In this compound, the sulfonyl bridge connects the benzodioxepine and piperazine units, creating a planar, electron-deficient region that favors interactions with hydrophobic pockets or catalytic dyads in target proteins.

Key advantages of sulfonamide functionalization include:

  • Enhanced hydrogen-bonding capacity : The sulfonamide’s sulfonyl oxygen atoms can participate in hydrogen bonds with backbone amides or side-chain hydroxyl groups, stabilizing ligand-receptor complexes.
  • Improved solubility : The polar nature of the sulfonamide group counterbalances the lipophilicity of the benzodioxepine and piperazine moieties, ensuring favorable aqueous solubility for oral bioavailability.
  • Metabolic resistance : Unlike ester or amide linkages, sulfonamides are less prone to enzymatic hydrolysis, extending plasma half-life.

Recent advancements in late-stage sulfonamide functionalization have expanded the toolkit for modifying such compounds. For instance, reductive cleavage of N-S bonds using magnesium/MeOH systems allows selective deprotection of sulfonamides, enabling subsequent derivatization with alkyl halides or aryl boronic acids. This strategy has been applied to complex molecules, including HIV protease inhibitors, where sulfonamide manipulation improved antiviral activity by optimizing steric and electronic interactions with the protease’s active site.

In the context of This compound , the sulfonamide group’s versatility is further exemplified by its potential to serve as a synthetic handle for introducing fluorinated or heteroaromatic substituents. Such modifications could fine-tune the compound’s electronic properties, modulating its affinity for targets like serotonin receptors or BET bromodomains.

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12/h2-3,10,14H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXLIVCSUBAVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Piperazine Derivatives

Substituent Variations on the Aromatic Ring

  • 1-(3,4-Methylenedioxyphenyl)piperazine (MDBP): Contains a six-membered 1,3-benzodioxole ring. MDBP is a psychoactive compound with stimulant effects .
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Features a trifluoromethyl group on a phenyl ring. The electron-withdrawing CF₃ group enhances metabolic stability compared to the benzodioxepin-sulfonyl group, which may increase polarity and reduce blood-brain barrier permeability .

Linker Group Modifications

  • N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine: Replaces the sulfonyl group with a carbonyl linker.
  • 1-(2-Pyrimidinyl)piperazine: A metabolite of buspirone, this compound lacks an aromatic ring system but retains piperazine’s basicity. It exhibits α₁-adrenoceptor intrinsic efficacy, contrasting with the target compound’s sulfonyl-linked structure, which may favor different receptor interactions .

Sulfonyl-Containing Analogs

  • 1-[(3,4-Dimethylphenyl)sulfonyl]piperazine: Shares the sulfonyl group but uses a simpler aromatic substituent.
  • (2S)-2-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid: A derivative with an amino acid side chain. The added carboxylic acid group introduces pH-dependent solubility, a feature absent in the target compound .

Pharmacological and Functional Comparisons

Receptor Selectivity

  • Serotonergic Activity : Piperazines like TFMPP (5-HT₁B agonist) and mCPP (5-HT₁B/₂C agonist) exhibit receptor subtype selectivity. The benzodioxepin-sulfonyl group’s bulk and electronic profile may shift selectivity toward 5-HT₁A or adrenergic receptors, as seen in structurally related antihypertensive intermediates (e.g., Doxazosin precursors) .
  • Adrenoceptor Modulation: Buspirone derivatives with pyrimidinyl-piperazine moieties show α₁-adrenoceptor efficacy. The target compound’s sulfonyl group may reduce intrinsic efficacy but enhance binding affinity due to stronger dipole interactions .

Metabolic and Physicochemical Properties

  • Acid-Base Behavior: The sulfonyl group lowers the pKa of the piperazine nitrogen, enhancing water solubility at physiological pH compared to non-sulfonated analogs .

Comparative Data Table

Compound Aromatic System Linker Group Key Pharmacological Activity References
Target Compound 1,5-Benzodioxepin Sulfonyl Hypothesized α₁-antagonism
N-(Benzodioxin-2-carbonyl)piperazine 1,4-Benzodioxin Carbonyl Antihypertensive intermediate
1-(3-Trifluoromethylphenyl)piperazine Phenyl None 5-HT₁B agonist
1-(2-Pyrimidinyl)piperazine Pyrimidine None α₁-Adrenoceptor modulation

Biological Activity

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperazine ring linked to a benzodioxepin moiety, which is known to influence its biological activity. The molecular formula is C15H17N3O5C_{15}H_{17}N_{3}O_{5}, and it has been associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds related to 1-(3,4-dihydro-2H-1,5-benzodioxepin) derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives can possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been effective against multidrug-resistant strains .
  • Cardiovascular Effects : Some studies highlight the vasorelaxant and bradycardic effects of related benzodioxepin derivatives. These compounds may reduce heart rate and improve vascular function .

The biological effects of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing cardiovascular and central nervous system functions.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Antibacterial Mechanisms : The structural features allow for disruption of bacterial cell membranes or interference with vital metabolic pathways in bacteria .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Vasorelaxant Activity : A synthesis study demonstrated that certain derivatives exhibited vasorelaxant effects in vitro, suggesting potential therapeutic uses in treating hypertension .
  • Antimicrobial Testing : Research involving the testing of various benzodioxepin derivatives revealed promising results against resistant bacterial strains, indicating their potential as new antibiotic agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
Compound AAntimicrobialE. coli
Compound BVasorelaxantCardiovascular system
Compound CAnti-inflammatoryInflammatory pathways

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